(1Z)-N'-[(morpholin-4-ylcarbonyl)oxy]-2-(4-nitrophenyl)ethanimidamide
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Overview
Description
(Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is a complex organic compound that features a morpholine ring, a nitrophenyl group, and an aminoethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate typically involves the condensation of 4-nitrobenzaldehyde with an appropriate amine, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the nitrophenyl group is known to enhance the biological activity of the molecule, making it a promising lead compound for the development of new drugs.
Industry
In the industrial sector, (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate is used in the production of advanced materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can interact with biological receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-[1-Amino-2-(4-chlorophenyl)ethylidene]amino morpholine-4-carboxylate
- (Z)-[1-Amino-2-(4-methylphenyl)ethylidene]amino morpholine-4-carboxylate
- (Z)-[1-Amino-2-(4-fluorophenyl)ethylidene]amino morpholine-4-carboxylate
Uniqueness
The uniqueness of (Z)-[1-Amino-2-(4-nitrophenyl)ethylidene]amino morpholine-4-carboxylate lies in the presence of the nitrophenyl group, which imparts distinct electronic and steric properties to the molecule. This makes it more reactive in certain chemical reactions and enhances its biological activity compared to its analogs.
Properties
Molecular Formula |
C13H16N4O5 |
---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
[(Z)-[1-amino-2-(4-nitrophenyl)ethylidene]amino] morpholine-4-carboxylate |
InChI |
InChI=1S/C13H16N4O5/c14-12(9-10-1-3-11(4-2-10)17(19)20)15-22-13(18)16-5-7-21-8-6-16/h1-4H,5-9H2,(H2,14,15) |
InChI Key |
ZWFURKDEOSZDCM-UHFFFAOYSA-N |
Isomeric SMILES |
C1COCCN1C(=O)O/N=C(/CC2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
C1COCCN1C(=O)ON=C(CC2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
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